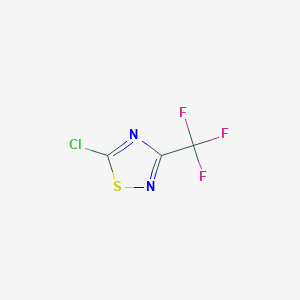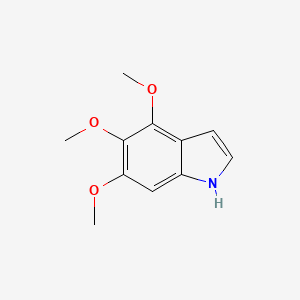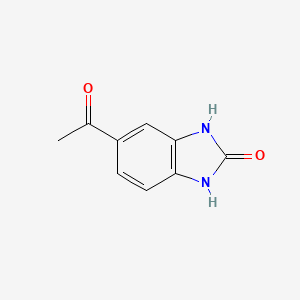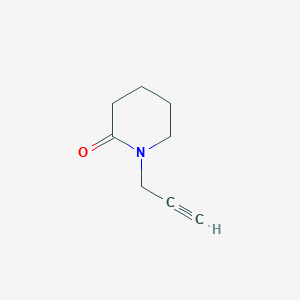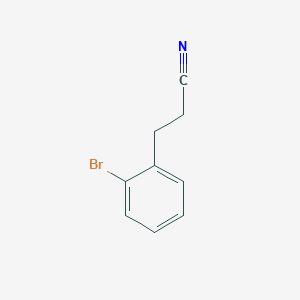
3-(2-Bromophenyl)propanenitrile
概要
説明
3-(2-Bromophenyl)propanenitrile, also known as 3-BP, is an organic compound with a wide range of applications in scientific research and laboratory experiments. It is a colourless liquid with a pleasant odour and is soluble in most common organic solvents. 3-BP can be synthesized in several ways, depending on the desired end product. It has been found to have several biochemical and physiological effects, as well as advantages and limitations when used in laboratory experiments.
科学的研究の応用
Antimicrobial Activity
Research on derivatives of propanenitrile, similar to 3-(2-Bromophenyl)propanenitrile, has shown promising results in antimicrobial studies. A study synthesized a series of these compounds and evaluated their antimicrobial activity against various bacteria and fungi. The study found that certain compounds exhibited potent activity against the tested microorganisms, highlighting the potential of these compounds in antimicrobial applications (Desai, Pandya, & Vaja, 2017).
Structural Analysis and Applications
The structural characteristics of related compounds have been analyzed in detail, providing insights into their potential applications. For instance, a study on 2'‐Bromo‐4‐[N‐(2‐cyanoethyl)‐N‐(2‐phenylethyl)]amino‐4'‐nitroazobenzene, a compound structurally similar to this compound, revealed the twists and bonds that could influence its applications in various fields (Główka & Olubek, 1994).
Synthesis of Heterocycles
The use of related propanenitriles as precursors in synthesizing heterocyclic systems has been explored. These compounds serve as key building blocks for the creation of imidazole derivatives, oxazoles, isothiazoles, and other heterocycles, which have wide-ranging applications in chemical and pharmaceutical industries (Drabina & Sedlák, 2012).
Crystallography and Material Science
Studies in crystallography involving similar compounds have provided insights into their potential use in materials science. The detailed crystal structure analysis of these compounds aids in understanding their physical properties and potential applications in the development of new materials (Sharma et al., 2014).
Environmental Remediation
Research has also been conducted on the degradation of similar compounds in environmental remediation applications. The degradation of 3,3'-iminobis-propanenitrile using a micro-electrolysis system indicates the potential for using related compounds in treating environmental pollutants (Lai et al., 2013).
Polymer Science
In the field of polymer science, studies have demonstrated the use of related compounds in the synthesis of polymers. The controlled chain-growth polymerization of regioregular poly(3-hexylthiophene) from an external initiator using related catalyst ligands highlights the potential of these compounds in the development of new polymeric materials (Bronstein & Luscombe, 2009).
Safety and Hazards
“3-(2-Bromophenyl)propanenitrile” is considered hazardous . It has several hazard statements including H302, H312, H315, H319, H332, and H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, and using personal protective equipment .
特性
IUPAC Name |
3-(2-bromophenyl)propanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN/c10-9-6-2-1-4-8(9)5-3-7-11/h1-2,4,6H,3,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZLHFTWIJCWDER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCC#N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80536155 | |
| Record name | 3-(2-Bromophenyl)propanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80536155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
61698-07-5 | |
| Record name | 2-Bromobenzenepropanenitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=61698-07-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(2-Bromophenyl)propanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80536155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,3-Dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid](/img/structure/B1281863.png)


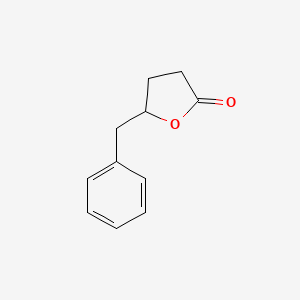

![Ethyl [(4-methylphenyl)amino]acetate](/img/structure/B1281872.png)
